molecular formula C21H29N6O5P B12780272 Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate CAS No. 2053424-82-9

Isopropyl ((s)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

Cat. No.: B12780272
CAS No.: 2053424-82-9
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-CLHSSPKMSA-N
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Description

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a purine base, an alanine derivative, and a phosphoryl group

Preparation Methods

The synthesis of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One common method starts with the reaction of 6-amino-9H-purine with ®-1-(propan-2-yl)oxy)methyl chloride to form an intermediate. This intermediate is then reacted with phenoxyphosphoryl chloride and d-alanine isopropyl ester under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleotide-binding sites on enzymes, inhibiting their activity. The phosphoryl group can participate in phosphorylation reactions, altering the activity of proteins and signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

    Tenofovir: Another nucleotide analog with antiviral properties.

    Adefovir: Used in the treatment of hepatitis B.

    Cidofovir: An antiviral used to treat cytomegalovirus infections.

Isopropyl ((s)-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific combination of a purine base, alanine derivative, and phosphoryl group, which confer distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

2053424-82-9

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33+/m1/s1

InChI Key

LDEKQSIMHVQZJK-CLHSSPKMSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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